molecular formula C11H9F2NS B7895712 [4-(3,5-Difluorophenyl)thiophen-2-yl]methanamine

[4-(3,5-Difluorophenyl)thiophen-2-yl]methanamine

Cat. No.: B7895712
M. Wt: 225.26 g/mol
InChI Key: OMKPJEYKAQUFMU-UHFFFAOYSA-N
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Description

[4-(3,5-Difluorophenyl)thiophen-2-yl]methanamine is an organic compound that features a thiophene ring substituted with a difluorophenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3,5-Difluorophenyl)thiophen-2-yl]methanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Catalysts and reaction conditions are carefully controlled to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the difluorophenyl group or the thiophene ring, potentially leading to the formation of partially or fully reduced products.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thiophene ring and the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, organolithium compounds, and Grignard reagents are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, [4-(3,5-Difluorophenyl)thiophen-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for the development of new bioactive compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of [4-(3,5-Difluorophenyl)thiophen-2-yl]methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 3,4-ethylenedioxythiophene share the thiophene core structure but differ in their substituents.

    Difluorophenyl Compounds: Compounds like 3,5-difluoroaniline and 3,5-difluorobenzaldehyde share the difluorophenyl group but differ in their additional functional groups.

Uniqueness

The uniqueness of [4-(3,5-Difluorophenyl)thiophen-2-yl]methanamine lies in its combination of a thiophene ring with a difluorophenyl group and a methanamine group. This specific arrangement of functional groups imparts unique chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(3,5-difluorophenyl)thiophen-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NS/c12-9-1-7(2-10(13)4-9)8-3-11(5-14)15-6-8/h1-4,6H,5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKPJEYKAQUFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=CSC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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